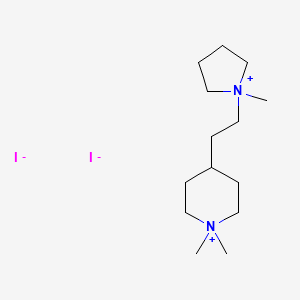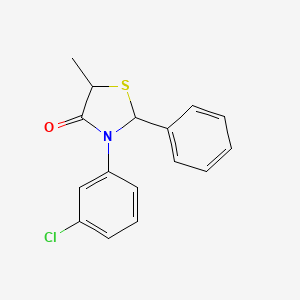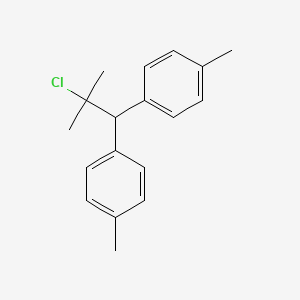
3,7,10,14-Tetraazahexadecane-1,16-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10,14-Tetraazahexadecane-1,16-diamine is a polyamine compound with a linear structure containing four nitrogen atoms. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10,14-Tetraazahexadecane-1,16-diamine typically involves the reaction of linear polyamines with compounds containing terminal sulfonate leaving groups. One common method is the Richman-Atkins synthesis, which involves the condensation of sodium salts of bissulfonamides derived from linear polyamines . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
3,7,10,14-Tetraazahexadecane-1,16-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,7,10,14-Tetraazahexadecane-1,16-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 3,7,10,14-Tetraazahexadecane-1,16-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to interact with multiple binding sites, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide compound with polyethylene glycol-like characteristics used in polymer synthesis.
Uniqueness
3,7,10,14-Tetraazahexadecane-1,16-diamine is unique due to its linear structure and the presence of four nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and enhances its versatility in various applications .
Propiedades
Número CAS |
62708-55-8 |
|---|---|
Fórmula molecular |
C12H32N6 |
Peso molecular |
260.42 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N'-[2-[3-(2-aminoethylamino)propylamino]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N6/c13-3-9-15-5-1-7-17-11-12-18-8-2-6-16-10-4-14/h15-18H,1-14H2 |
Clave InChI |
WPLKYFBHXZWXHS-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)CNCCNCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)



![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)

![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)


![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
